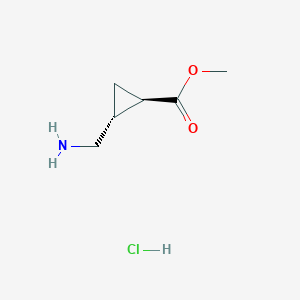
NBD, Cholesteryllinoleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NBD, Cholesteryllinoleate is a fluorescently labeled lipid compound that combines the properties of cholesteryl linoleate and the fluorescent group 7-nitrobenz-2-oxa-1,3-diazole (NBD). This compound is widely used in biological and chemical research due to its ability to integrate into lipid membranes and its fluorescent properties, which make it a valuable tool for studying lipid dynamics and interactions within cellular membranes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NBD, Cholesteryllinoleate typically involves the conjugation of cholesteryl linoleate with the NBD group. The process begins with the activation of the NBD group, often using NBD chloride, which reacts with the hydroxyl group of cholesteryl linoleate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions to prevent degradation of the lipid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
NBD, Cholesteryllinoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized, leading to the formation of hydroperoxides and other oxidative products.
Reduction: The nitro group in the NBD moiety can be reduced to an amino group under specific conditions.
Substitution: The NBD group can participate in nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by transition metals.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like primary amines or thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives of linoleate.
Reduction: Amino derivatives of the NBD group.
Substitution: NBD-labeled amines or thiols.
科学研究应用
NBD, Cholesteryllinoleate is extensively used in various fields of scientific research:
Chemistry: As a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: To investigate the behavior of lipids in cellular membranes and to track lipid transport and metabolism.
Medicine: In the development of diagnostic tools and therapeutic agents, particularly in the study of lipid-related diseases.
Industry: Used in the formulation of fluorescent markers and sensors for various applications.
作用机制
The mechanism of action of NBD, Cholesteryllinoleate involves its integration into lipid membranes due to the hydrophobic nature of the cholesteryl linoleate moiety. The NBD group, being fluorescent, allows for the visualization and tracking of the lipid within the membrane. This compound interacts with various lipid-binding proteins and can be used to study the dynamics of lipid-protein interactions and membrane organization.
相似化合物的比较
Similar Compounds
NBD-Phosphatidylcholine: Another NBD-labeled lipid used for similar applications in membrane studies.
NBD-Sphingomyelin: Used to study sphingolipid dynamics within cellular membranes.
NBD-Cholesterol: A fluorescent cholesterol analog used to investigate cholesterol transport and metabolism.
Uniqueness
NBD, Cholesteryllinoleate is unique due to its combination of a polyunsaturated fatty acid (linoleate) and a fluorescent group, making it particularly useful for studying oxidative processes in membranes. Its ability to integrate into lipid bilayers and its fluorescent properties provide a versatile tool for a wide range of biochemical and biophysical studies.
属性
CAS 编号 |
78949-96-9 |
|---|---|
分子式 |
C46H68N4O5 |
分子量 |
757.06 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




